![molecular formula C9H17NO3 B152981 Tert-butyl (2-oxobutyl)carbamate CAS No. 400045-86-5](/img/structure/B152981.png)
Tert-butyl (2-oxobutyl)carbamate
Overview
Description
Tert-butyl (2-oxobutyl)carbamate is a chemical compound with the molecular formula C9H17NO3 . It has a molecular weight of 187.24 . The compound appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of Tert-butyl (2-oxobutyl)carbamate consists of a carbamate group attached to a tert-butyl group and a 2-oxobutyl group . The InChI code for this compound is 1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3, (H,10,12) .
Physical And Chemical Properties Analysis
Tert-butyl (2-oxobutyl)carbamate is a pale-yellow to yellow-brown liquid . The compound has a molecular weight of 187.24 .
Scientific Research Applications
Chemical Synthesis
“Tert-butyl (2-oxobutyl)carbamate” is a heterocyclic building block that is useful in chemical synthesis . It is often used as a reagent in the synthesis of various organic compounds due to its stability and reactivity.
Synthesis of N-Boc-protected Anilines
This compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis.
Synthesis of Pyrroles
“Tert-butyl (2-oxobutyl)carbamate” has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the field of medicinal chemistry and are found in many natural products and pharmaceuticals.
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-(2-oxobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEPSVDICKINTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614424 | |
Record name | tert-Butyl (2-oxobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-oxobutyl)carbamate | |
CAS RN |
400045-86-5 | |
Record name | tert-Butyl (2-oxobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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